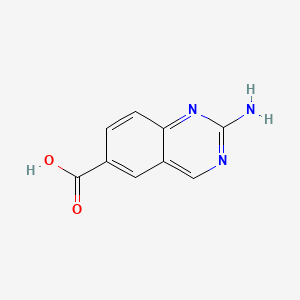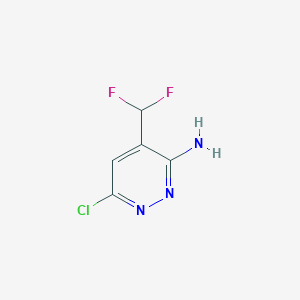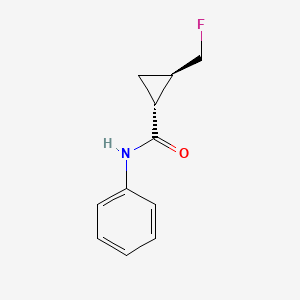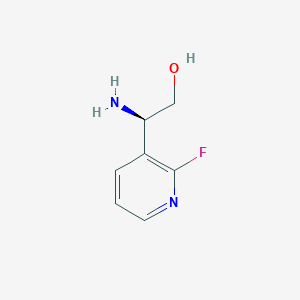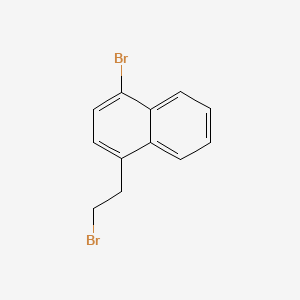
1-Bromo-4-(2-bromoethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-bromoethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where the naphthalene ring is substituted with bromine atoms at the 1 and 4 positions, and an ethyl group at the 2 position of the 4-bromo substituent
Métodos De Preparación
1-Bromo-4-(2-bromoethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(2-ethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Bromo-4-(2-bromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-methoxy-4-(2-methoxyethyl)naphthalene.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-ethyl-4-(2-ethyl)naphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromoethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(2-bromoethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
Comparación Con Compuestos Similares
1-Bromo-4-(2-bromoethyl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-(bromomethyl)naphthalene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-methylnaphthalene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
1-Bromonaphthalene: Simpler structure with only one bromine atom, used primarily as a precursor in organic synthesis.
The uniqueness of this compound lies in its dual bromine substitution and the presence of an ethyl group, which provides additional sites for chemical modification and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C12H10Br2 |
|---|---|
Peso molecular |
314.01 g/mol |
Nombre IUPAC |
1-bromo-4-(2-bromoethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7-8H2 |
Clave InChI |
KVPYCVHCPXAOAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


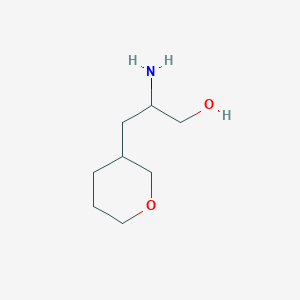

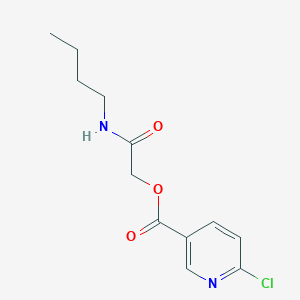

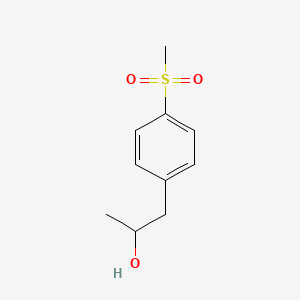
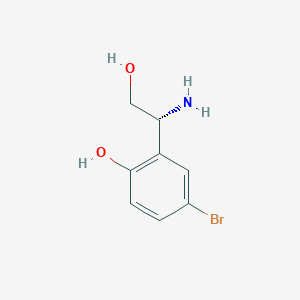
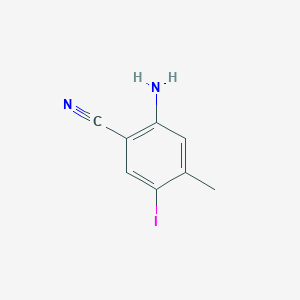
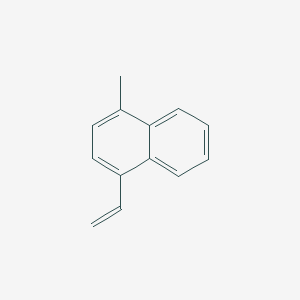
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
